molecular formula C8H9F2NS B2771186 2,4-Difluoro-6-((methylthio)methyl)aniline CAS No. 1895912-45-4

2,4-Difluoro-6-((methylthio)methyl)aniline

Cat. No.: B2771186
CAS No.: 1895912-45-4
M. Wt: 189.22
InChI Key: OPGCZAMPLLZADO-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-((methylthio)methyl)aniline is an organic compound with the molecular formula C8H9F2NS It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by a (methylthio)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-((methylthio)methyl)aniline can be achieved through several methods. One common approach involves the difluoroalkylation of aniline derivatives. For instance, a visible-light organo-photocatalytic system can be used to introduce difluoroalkyl groups into the aniline structure under mild conditions . Another method involves the use of electron donor-acceptor (EDA) complexes to facilitate the difluoroalkylation process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-((methylthio)methyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,4-Difluoro-6-((methylthio)methyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-((methylthio)methyl)aniline involves its interaction with molecular targets and pathways within biological systems. The specific details of these interactions depend on the compound’s structure and the nature of the target molecules. For instance, the presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: Lacks the (methylthio)methyl group, making it less versatile in certain chemical reactions.

    2,6-Dichloro-4-(trifluoromethyl)aniline: Contains chlorine and trifluoromethyl groups, which confer different chemical properties and reactivity.

    2,4-Difluoro-6-(methylthio)aniline: Similar structure but without the methyl group on the sulfur atom.

Uniqueness

2,4-Difluoro-6-((methylthio)methyl)aniline is unique due to the presence of both fluorine atoms and the (methylthio)methyl group. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical transformations, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,4-difluoro-6-(methylsulfanylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NS/c1-12-4-5-2-6(9)3-7(10)8(5)11/h2-3H,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGCZAMPLLZADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=C(C(=CC(=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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